molecular formula C10H9NO6 B082987 Dimethyl 5-nitroisophthalate CAS No. 13290-96-5

Dimethyl 5-nitroisophthalate

Cat. No.: B082987
CAS No.: 13290-96-5
M. Wt: 239.18 g/mol
InChI Key: GGTSJKFPGKFLCZ-UHFFFAOYSA-N
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Description

Dimethyl 5-nitroisophthalate is an organic compound with the molecular formula C10H9NO6. It is a slightly yellow crystalline powder known for its applications in organic synthesis and as an intermediate in the production of various chemical substances . The compound is characterized by its nitro group attached to the benzene ring, which significantly influences its chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 5-nitroisophthalate is typically synthesized through the esterification of 5-nitroisophthalic acid with methanol in the presence of concentrated sulfuric acid. The reaction is carried out under reflux conditions for several hours. Here is a detailed procedure :

  • In a 100 mL round-bottom flask equipped with a condenser, electric stirrer, and thermometer, add 5.0 g of 5-nitroisophthalic acid.
  • Add 33.3 mL of methanol to the flask and stir at room temperature until the solid completely dissolves.
  • Slowly add 1.0 mL of concentrated sulfuric acid to the solution.
  • Heat the mixture under reflux for about 3 hours.
  • After the reaction is complete, cool the mixture, and filter the resulting white solid.
  • Wash the filter cake with a small amount of water and dry it to obtain this compound with a yield of approximately 98%.

Industrial Production Methods: The industrial production of this compound follows a similar procedure but on a larger scale. The process involves the continuous addition of reactants and the use of industrial-scale reactors to maintain the reaction conditions efficiently .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 5-nitroisophthalate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

    Reduction: Dimethyl 5-aminoisophthalate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5-nitroisophthalic acid and methanol.

Scientific Research Applications

Dimethyl 5-nitroisophthalate is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:

    Chemistry: As a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Used in the synthesis of biologically active molecules for research purposes.

    Medicine: An intermediate in the production of diagnostic agents and contrast media for medical imaging.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 5-nitroisophthalate primarily involves its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Dimethyl 5-nitroisophthalate can be compared with other similar compounds, such as:

    Dimethyl 5-aminoisophthalate: The amino derivative obtained by reducing the nitro group.

    Dimethyl 5-hydroxyisophthalate: The hydroxy derivative obtained by substituting the nitro group with a hydroxyl group.

    Dimethyl isophthalate: The parent compound without any substituents on the benzene ring.

Uniqueness: this compound is unique due to its nitro group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in various synthetic pathways and applications .

Properties

IUPAC Name

dimethyl 5-nitrobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO6/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)11(14)15/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTSJKFPGKFLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3065403
Record name Dimethyl 5-nitroisophthalate
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Molecular Weight

239.18 g/mol
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CAS No.

13290-96-5
Record name Dimethyl 5-nitroisophthalate
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Record name Dimethyl 5-nitroisophthalate
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Record name Dimethyl 5-nitroisophthalate
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Record name 1,3-Benzenedicarboxylic acid, 5-nitro-, 1,3-dimethyl ester
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Record name Dimethyl 5-nitroisophthalate
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Record name DIMETHYL 5-NITROISOPHTHALATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the introduction of dimethyl 5-nitroisophthalate impact the degradation of poly(ethylene terephthalate) (PET)?

A1: this compound significantly enhances the methanolysis rate of PET. When incorporated as a comonomer into PET, it acts as a breaking point, leading to faster degradation compared to pure PET. This effect is attributed to the higher reactivity of the nitroisophthalate unit towards methanolysis compared to the terephthalate units in PET []. The degradation process preferentially occurs in the amorphous phase of the polymer, leading to an increase in crystallinity during degradation [].

Q2: What are the main products formed during the methanolysis of PET containing this compound?

A2: The methanolysis of PET copolymers containing this compound yields dimethyl terephthalate, this compound, ethylene glycol, and small, soluble oligomers [].

Q3: What is the crystal structure of this compound?

A3: In the crystal structure of this compound (C10H9NO6), the nitro group is slightly twisted out of the plane of the benzene ring by 10.9° []. This information is useful for understanding the molecule's packing and potential interactions within a crystal lattice.

Q4: Can this compound be used as a building block for synthesizing metal-organic frameworks (MOFs)?

A4: Yes, this compound can act as a linker in the formation of MOFs. For instance, it has been used to synthesize a two-dimensional polymeric structure with zinc ions []. In this complex, the this compound acts as a bridging ligand, connecting zinc ions to form a layered framework.

Q5: Are there any alternative synthesis methods for intermediates in the synthesis of biologically active compounds related to this compound?

A5: Yes, alternative synthetic routes exist for producing diethyl 5-amino-2-hydroxy-4,6-dimethylisophthalate, a key intermediate in synthesizing compounds with potential anti-arrhythmic properties. Instead of the traditional five-step synthesis, a shorter and safer three-step method has been developed, which utilizes a nitrosophenol intermediate followed by reduction with hydrazine hydrate in the presence of a palladium catalyst []. This alternative route offers advantages in terms of safety, yield, and process efficiency.

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